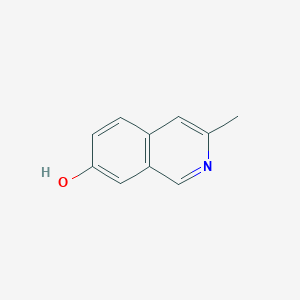

3-Methylisoquinolin-7-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGJQKHZPXWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490691 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63485-73-4 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Methylisoquinolin 7 Ol

Reactions of the Hydroxyl Group

The hydroxyl group at the 7-position of the isoquinoline (B145761) ring is a key site for chemical modification, readily undergoing reactions typical of phenols.

Esterification Reactions

The hydroxyl group of 3-Methylisoquinolin-7-ol can be converted to an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. chemguide.co.uk This process, known as esterification, is a fundamental transformation in organic synthesis.

The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. libretexts.org The reaction is reversible, and to achieve high yields, conditions are often manipulated, such as by removing the water formed during the reaction or using an excess of one of the reactants. libretexts.org

Alternatively, more reactive acylating agents can be employed. Acyl chlorides and acid anhydrides react with alcohols and phenols, often more readily than carboxylic acids, to form esters. chemguide.co.uk These reactions are typically faster and may not require a catalyst, although warming is sometimes necessary. chemguide.co.uk For instance, the reaction of an alcohol with an acid anhydride (B1165640) produces the corresponding ester and a carboxylic acid. chemguide.co.uk

A variety of reagents and conditions can be utilized for esterification, including the use of dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, which allows for mild reaction conditions. orgsyn.org Another green and efficient method involves using dried Dowex H+ ion-exchange resin, sometimes in the presence of sodium iodide (NaI). nih.gov

Table 1: Examples of Esterification Reactions

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Carboxylic Acid | Alcohol | Strong Acid (e.g., H₂SO₄) | Ester + Water |

| Acyl Chloride | Alcohol | (Often none needed) | Ester + HCl |

| Acid Anhydride | Alcohol | (Often none needed, or warming) | Ester + Carboxylic Acid |

| Carboxylic Acid | Alcohol | DCC, DMAP | Ester + Dicyclohexylurea |

| Carboxylic Acid | Alcohol | Dowex H+, NaI | Ester + Water |

This table presents generalized esterification reactions applicable to the hydroxyl group of this compound.

Oxidation to Quinone Derivatives

The phenolic hydroxyl group, in conjunction with the aromatic ring system, makes this compound susceptible to oxidation to form quinone derivatives. The oxidation of phenols and their derivatives can lead to the formation of quinones, which are characterized by a fully conjugated cyclic dione (B5365651) structure. cnr.it

Various oxidizing agents can be employed for this transformation. For example, cerium(IV) ammonium (B1175870) nitrate (B79036) has been used for the oxidative demethylation of hydroquinone (B1673460) dimethyl ethers to yield quinone derivatives. rsc.org Other reagents like potassium permanganate (B83412) or chromium trioxide under acidic conditions can also facilitate the oxidation of hydroxyl groups to quinones.

The formation of quinones from catechols (1,2-dihydroxybenzenes) can occur in a two-step dehydrogenation process, first forming a semiquinone and then the fully oxidized quinone. cnr.it While this compound is not a catechol, the principle of oxidation of a hydroxyl-substituted aromatic ring to a quinone is relevant. The oxidation of substituted phenols can lead to various quinone structures, depending on the substituents and reaction conditions.

Reactions of the Isoquinoline Ring System

The isoquinoline ring system of this compound is also a site of significant chemical reactivity, allowing for modifications that alter the core heterocyclic structure.

Reduction to Tetrahydroisoquinoline Derivatives

The isoquinoline ring can be reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. This transformation is significant as the tetrahydroisoquinoline scaffold is present in numerous biologically active natural products and synthetic compounds. mdpi.com

Catalytic hydrogenation is a common method for this reduction, often employing catalysts such as palladium or platinum. For instance, rhodium-catalyzed asymmetric hydrogenation of isoquinolines has been shown to produce chiral tetrahydroisoquinolines with high enantioselectivity. rsc.org Another approach involves the use of reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) to reduce substituted isoquinolines to their tetrahydroisoquinoline counterparts. mdpi.com Stereoselective reduction of related isoquinoline systems can also be achieved using hydrides or catalytic hydrogenation. cdnsciencepub.com

Electrophilic Substitution Reactions

The isoquinoline ring, being an aromatic system, can undergo electrophilic substitution reactions. savemyexams.com In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. savemyexams.com The position of substitution on the isoquinoline ring is influenced by the directing effects of the existing substituents, namely the methyl group and the hydroxyl group.

The general mechanism for electrophilic aromatic substitution involves the generation of an electrophile, its attack on the aromatic ring to form a resonance-stabilized carbocation (arenium ion), and subsequent deprotonation to restore aromaticity. byjus.com Common electrophilic substitution reactions include nitration (using a mixture of nitric acid and sulfuric acid) and halogenation (using a halogen in the presence of a Lewis acid catalyst). savemyexams.comsavemyexams.com The hydroxyl group is a strongly activating, ortho-para directing group, while the methyl group is a weakly activating, ortho-para directing group. The nitrogen atom in the isoquinoline ring is deactivating. The interplay of these effects will determine the regioselectivity of the substitution.

Nucleophilic Substitution Reactions

While less common for electron-rich aromatic rings, nucleophilic substitution can occur on the isoquinoline ring system, particularly at positions activated by electron-withdrawing groups or at halogenated positions. savemyexams.com In a nucleophilic substitution reaction, a nucleophile replaces a leaving group on the aromatic ring. libretexts.org

For nucleophilic aromatic substitution to occur, the aromatic ring generally needs to be substituted with strong electron-wthdrawing groups. In the context of this compound itself, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the ring were modified to contain a good leaving group (like a halide) at an appropriate position, it could potentially undergo nucleophilic substitution. savemyexams.com For example, the reaction of a halogenated aromatic compound with a nucleophile like hydroxide (B78521) or cyanide can lead to the replacement of the halogen. savemyexams.com

Functionalization at C-1, C-3, C-4, and N-2 Positions

The chemical reactivity of this compound allows for a variety of derivatization strategies at its key positions: the C-1, C-3, C-4, and N-2 locations. These modifications are instrumental in modulating the molecule's chemical properties and are foundational for the development of new chemical entities. The functionalization at each of these positions is governed by the electronic nature of the isoquinoline ring system, which is influenced by the interplay of the electron-donating hydroxyl group and the methyl substituent.

Functionalization at the C-1 Position

The C-1 position of the isoquinoline nucleus is activated towards nucleophilic attack, particularly after the activation of the nitrogen at the N-2 position. A prominent method for introducing substituents at the C-1 position is the Reissert reaction. rsc.orgwikipedia.org This reaction typically involves the treatment of the isoquinoline with an acyl chloride and a cyanide source, such as potassium cyanide, to form a Reissert compound. researchgate.netresearchgate.net This intermediate can then be alkylated or undergo other transformations to introduce a variety of functional groups at the C-1 position. For 3-methylisoquinoline (B74773) derivatives, this approach has been successfully employed to introduce benzyl (B1604629) groups and other substituents. researchgate.net

Another strategy for C-1 functionalization involves the reaction with organometallic reagents. For instance, Grignard reagents and organolithium compounds can add to the C-1 position, especially after N-alkylation which enhances the electrophilicity of this carbon.

Table 1: Examples of C-1 Functionalization Reactions on Isoquinoline Systems

| Reaction Type | Reagents and Conditions | Product Type |

| Reissert Reaction | 1. Acyl Chloride, KCN2. Base, Alkyl Halide3. Hydrolysis | 1-Alkyl-isoquinoline |

| Grignard Reaction | 1. N-Alkylation2. RMgX | 1-Alkyl-2-alkyl-1,2-dihydroisoquinoline |

| Nucleophilic Addition | Organolithium reagents | 1-Substituted-1,2-dihydroisoquinoline |

Functionalization at the C-3 Position

The methyl group at the C-3 position of this compound is generally considered to be chemically stable and less reactive compared to a methyl group at the C-1 position. This is attributed to the electronic characteristics of the isoquinoline ring. However, under specific catalytic conditions, this methyl group can be functionalized.

Transition-metal-catalyzed C(sp³)–H activation presents a modern and effective strategy for the alkylation of methyl groups on heteroaromatic rings. Catalysts based on iridium, ruthenium, or iron can facilitate the coupling of the C-3 methyl group with various electrophiles, such as alcohols or aldehydes, to introduce longer alkyl chains or other functional moieties.

Table 2: Potential C-3 Methyl Group Functionalization Reactions

| Reaction Type | Catalyst/Reagents | Potential Product |

| C(sp³)–H Alkylation | Transition Metal Catalyst (e.g., Ru, Ir), Alcohol | 3-(Substituted-ethyl)-isoquinolin-7-ol |

| Condensation | Strong Base, Aldehyde | 3-(Styryl)-isoquinolin-7-ol derivative |

Functionalization at the C-4 Position

The C-4 position of the isoquinoline ring is susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of the activating groups on the ring. The presence of the electron-donating hydroxyl group at C-7 can influence the reactivity at this position.

Direct C-4 alkylation of isoquinolines has been achieved through a temporary dearomatization strategy. This method utilizes a nucleophilic reagent in the presence of an electrophile, such as a vinyl ketone, to introduce an alkyl substituent at the C-4 position. This approach has shown tolerance for substitution at various other positions on the isoquinoline core.

Furthermore, electrophilic substitution reactions, such as nitration or halogenation, can potentially occur at the C-4 position, guided by the directing effects of the existing substituents.

Table 3: C-4 Functionalization Approaches for Isoquinoline Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

| Alkylation via Dearomatization | Benzoic acid, Vinyl ketone | 4-Alkyl-isoquinoline |

| Electrophilic Nitration | HNO₃, H₂SO₄ | 4-Nitro-isoquinoline derivative |

| Electrophilic Halogenation | Halogenating agent (e.g., NBS) | 4-Halo-isoquinoline derivative |

Functionalization at the N-2 Position

The nitrogen atom at the N-2 position is a key site for functionalization, primarily through alkylation and acylation reactions. N-alkylation is a common and generally high-yielding reaction for isoquinolines. This is typically achieved by treating the isoquinoline with an alkyl halide in the presence of a base. For hydroxylated isoquinolines like this compound, N-alkylation is often favored over O-alkylation of the phenolic hydroxyl group.

The resulting N-alkylated isoquinolinium salt exhibits increased reactivity at the C-1 position towards nucleophiles. N-acylation, through reaction with acyl chlorides or anhydrides, leads to the formation of N-acylisoquinolinium species, which are key intermediates in the Reissert reaction.

Table 4: N-2 Functionalization Reactions

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base | 2-Alkyl-3-methylisoquinolin-7-ol |

| N-Acylation | Acyl Chloride, Base | 2-Acyl-3-methylisoquinolin-7-ol |

Biological and Pharmacological Research of 3 Methylisoquinolin 7 Ol and Its Analogues

Structure-Activity Relationships (SAR) of Isoquinoline (B145761) Derivativesnih.gov

The biological activity of isoquinoline derivatives is intricately linked to their chemical structure. amerigoscientific.com Modifications to the isoquinoline core, including the addition, removal, or alteration of substituent groups, can profoundly influence their pharmacological properties. ontosight.ai This relationship between structure and biological function, known as the structure-activity relationship (SAR), is a cornerstone of drug discovery and development. amerigoscientific.comnih.gov

Substituents on the isoquinoline ring system play a critical role in determining the molecule's electronic properties, reactivity, and interaction with biological targets. amerigoscientific.com The nature and position of these substituents can modulate activities such as antioxidant capacity, cytotoxicity, and enzyme inhibition. ontosight.aimdpi.com

Methyl and methoxy (B1213986) groups are common substituents found in biologically active isoquinoline alkaloids. ontosight.ai The presence and position of these groups can significantly impact the compound's activity. For instance, in some series of isoquinoline derivatives, the substitution of a methyl group at the 3-position has been shown to influence analgesic effects. researchgate.net

The position of methoxy groups on the isoquinoline scaffold is also crucial for cytotoxicity. chinesechemsoc.org Studies on naphthylisoquinoline alkaloids have indicated that the O-methylation pattern in the naphthalene (B1677914) portion and the substitution pattern of the isoquinoline part are critical for their cytotoxic activities, with a specific OMe/OH pattern appearing to be favorable. nih.gov Furthermore, the presence of methoxy groups at the C-6 and C-7 positions of the isoquinoline ring is a feature of some biologically active compounds. ontosight.aichinesechemsoc.org In certain tricyclic isoquinoline derivatives, compounds with methoxy groups at C-6 and C-7 exhibited antibacterial properties. mdpi.com

However, the influence of methoxy groups can be complex. In some instances, methoxy-substituted compounds showed cytostatic activity but were inactive in tubulin polymerization assays, where their hydroxy counterparts were active. nih.gov This suggests that the metabolic conversion of methoxy ethers to their corresponding hydroxy derivatives might contribute to the observed antitumor effects. nih.gov

Table 1: Effect of Methyl and Methoxy Groups on Biological Activity

| Compound/Derivative | Substituent(s) | Observed Biological Activity | Reference(s) |

|---|---|---|---|

| 3-Methyl-6-methoxy-7-ethoxy-3,4-dihydroisoquinolyl-1-ethanoic acid amides | Methyl at C-3, Methoxy at C-6 | Analgesic effect increased with ethyl substitution at C-3. | researchgate.net |

| Naphthylisoquinoline alkaloids | O-methylation pattern | Crucial for cytotoxic activities. | nih.gov |

| 5,6-dihydroindolo[2,1-alpha]isoquinolines | Methoxy groups | Inhibited cell growth. | nih.gov |

| Tricyclic isoquinoline derivatives | Methoxy at C-6 and C-7 | Antibacterial properties. | mdpi.com |

| Metal complexes with isoquinoline derivatives | Methoxy at C-6 and C-7 vs. C-6 only | The number and position of the methoxy group affect cytotoxicity. | chinesechemsoc.org |

Hydroxyl groups are key functional groups that significantly influence the biological activities of isoquinoline derivatives. ontosight.ai Their ability to form hydrogen bonds and participate in other molecular interactions is crucial for their mechanism of action. The presence of hydroxyl groups can confer antioxidant properties by enabling the scavenging of free radicals. ontosight.ai

In the context of anticancer activity, hydroxyl groups have been identified as essential for the cytotoxicity of certain alkaloids. For example, in lamellarin D and its analogues, hydroxyl groups at the C-8 and C-20 positions are critical for their cytotoxic and apoptosis-inducing effects. rsc.org Similarly, studies on 5,6-dihydroindolo[2,1-alpha]isoquinolines revealed that only the hydroxy derivatives were active in inhibiting tubulin polymerization, a key mechanism for anticancer action. nih.gov The hydroxyl group at the C-9 position of berberrubine (B190655) is also considered essential for its biological activities. researchgate.net

The position of the hydroxyl group is also a determining factor. For instance, lamellarins possessing a C-7 hydroxyl group showed high activity, suggesting that the hydroxyl group could be placed at either the C-7 or C-8 position to maintain activity. rsc.org

Influence of Substituents on Biological Activity

Role of Halogenation and Nitro Groups

Mechanisms of Action in Biological Systems

The biological and pharmacological activities of 3-methylisoquinolin-7-ol and its analogues are multifaceted, stemming from their diverse interactions with various biological targets. These interactions underpin their potential therapeutic applications, ranging from antimicrobial to analgesic effects. The core isoquinoline structure serves as a versatile scaffold for chemical modifications, leading to a broad spectrum of biological activities.

Derivatives of isoquinoline, including this compound, are known to interact with a variety of enzymes and receptors, which is central to their mechanism of action. evitachem.com These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in a range of biological effects. evitachem.com For instance, some quinoline (B57606) derivatives have been shown to inhibit enzymes crucial for metabolic pathways. The specific molecular targets and the nature of these interactions are highly dependent on the structural modifications of the isoquinoline core.

In the context of opioid receptors, which are G protein-coupled receptors (GPCRs), ligands can exhibit different functional profiles, such as agonists, partial agonists, or antagonists. mdpi.comosti.gov The binding of these ligands to opioid receptors, such as the mu (µ), delta (δ), and kappa (κ) receptors, initiates a cascade of intracellular signaling events. painphysicianjournal.comguidetopharmacology.orgnih.gov This includes the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the modulation of ion channels. mdpi.com The structural features of the ligand, including the presence and position of methyl groups, can significantly influence its binding affinity and functional selectivity for different opioid receptor subtypes. nih.govfrontiersin.org

For example, studies on morphinan (B1239233) analogues have shown that specific substitutions can convert a ligand with mu opioid receptor (MOR) selectivity to one with dual MOR/kappa opioid receptor (KOR) selectivity. nih.govelifesciences.org The interaction of these ligands with the receptor is complex, involving specific contacts with amino acid residues within the binding pocket. mdpi.com For instance, the region between transmembrane helix 5 (TM5) and extracellular loop 2 (ECL2) has been identified as a key area for modulating arrestin recruitment, a process involved in receptor desensitization and signaling. elifesciences.orgunc.edu

Certain quinoline derivatives have been found to inhibit DNA synthesis, a mechanism that contributes to their antibacterial properties. This inhibition is often achieved by targeting bacterial enzymes essential for DNA replication, such as DNA gyrase and topoisomerase IV. nih.gov By promoting the cleavage of bacterial DNA mediated by these enzymes, these compounds can lead to bacterial cell death.

The process of inhibiting DNA synthesis involves the formation of a ternary complex consisting of the drug, the enzyme, and the DNA. nih.gov This complex effectively blocks the movement of the replication fork, thereby halting DNA synthesis. nih.gov The rate and extent of DNA synthesis inhibition can vary depending on the specific quinoline derivative and the bacterial species. nih.gov For example, nalidixic acid has been shown to cause a rapid inhibition of DNA synthesis in Staphylococcus aureus. nih.gov

It is important to note that while some compounds like hydroxyurea (B1673989) inhibit DNA synthesis through the inhibition of ribonucleotide reductase, others like carboplatin (B1684641) bind directly to DNA, inhibiting replication and transcription. medchemexpress.com

Isoquinoline alkaloids and their derivatives have demonstrated the ability to modulate inflammatory pathways. rsc.orgontosight.ai Inflammation is a complex biological response involving various signaling pathways, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways. nih.gov Dysregulation of these pathways can lead to chronic inflammatory diseases. nih.gov

Certain isoquinoline compounds can regulate inflammatory responses by modulating these signaling cascades. For example, they can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The MAPK family, which includes ERK, p38, and JNK, plays a crucial role in regulating the production of these inflammatory mediators. nih.govnih.gov

The overexpression of certain proteins, such as Orosomucoid-like protein 3 (ORMDL3), has been linked to increased inflammation by inducing endoplasmic reticulum stress and activating inflammatory pathways like NF-κB. fortunejournals.com Some isoquinoline derivatives may exert their anti-inflammatory effects by interfering with these processes.

The bacterial cell division protein FtsZ has emerged as an attractive target for the development of novel antibiotics due to its essential role in bacterial cytokinesis. nih.govnih.gov FtsZ, a homolog of eukaryotic tubulin, polymerizes to form the Z-ring at the site of cell division. mdpi.com Inhibition of FtsZ function can disrupt this process, leading to bacterial cell death. nih.gov

Several natural and synthetic compounds, including some isoquinoline derivatives, have been identified as FtsZ inhibitors. nih.gov These inhibitors can act by either stabilizing or destabilizing FtsZ polymers. nih.gov Berberine (B55584), a plant alkaloid with an isoquinoline core, is known to alter FtsZ function. nih.gov

Structure-activity relationship studies have shown that modifications to the isoquinoline scaffold can enhance antibacterial activity. For instance, the introduction of a hydrophobic functionality at certain positions can significantly increase potency against various bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). nih.gov The development of prodrugs targeting FtsZ, such as TXA709, has also shown promise in overcoming issues of poor pharmacokinetics. mdpi.com

Table 1: FtsZ Inhibitors and their Activity

| Compound | Target Organism(s) | Mechanism of Action | Reference |

|---|---|---|---|

| Berberine | Staphylococcus aureus, Enterococcus faecalis | Alters FtsZ function | nih.gov |

| PC190723 | Methicillin-sensitive and resistant Staphylococcus aureus | FtsZ inhibitor | mdpi.com |

| TXA709 (prodrug) | Resistant S. aureus strains | Converted to active FtsZ inhibitor TXA707 | mdpi.com |

| 3-Methoxybenzamide (3-MBA) | Bacillus subtilis | Inhibits FtsZ |

Isoquinoline derivatives have been extensively studied as ligands for opioid receptors. nih.govnih.gov These receptors, primarily the mu (MOR), delta (DOR), and kappa (KOR) subtypes, are the targets for endogenous opioid peptides and opiate alkaloids like morphine. painphysicianjournal.comguidetopharmacology.org The interaction of ligands with these receptors can produce a range of pharmacological effects, including analgesia. painphysicianjournal.com

The chemical structure of the ligand plays a critical role in determining its affinity and selectivity for the different opioid receptor subtypes. nih.gov For example, the introduction of methyl groups on the JDTic structure, a known kappa-opioid receptor antagonist, can result in analogues with subnanomolar potency at the kappa receptor. nih.gov

Recent research has focused on developing biased agonists, which preferentially activate G protein-mediated signaling pathways over β-arrestin recruitment. elifesciences.org This approach aims to separate the therapeutic analgesic effects from the adverse side effects associated with traditional opioids. elifesciences.orgnih.gov

The mu opioid receptor (MOR) is the primary target for many clinically used opioid analgesics, such as morphine and fentanyl. mdpi.compainphysicianjournal.com It is responsible for mediating the main analgesic effects, but also undesirable side effects like respiratory depression and dependence. painphysicianjournal.com

Many isoquinoline-based compounds have been designed and synthesized to achieve high selectivity for the MOR. frontiersin.orgnih.gov For instance, certain endomorphin-2 (EM-2) analogues with modifications at specific positions have shown high affinity and selectivity for the mu receptor. nih.gov The introduction of 2',6'-dimethyltyrosine (Dmt) at the N-terminus of opioid peptides has been shown to increase MOR affinity. frontiersin.orgnih.gov

Furthermore, some nitazene (B13437292) compounds, which are benzimidazole (B57391) derivatives, have demonstrated extremely high selectivity for the MOR compared to the KOR and DOR. nih.gov This high selectivity is a key characteristic being explored in the development of new analgesics with potentially improved safety profiles. nih.gov

Table 2: MOR Selective Compounds

| Compound/Analogue Class | Key Structural Feature | Receptor Selectivity | Reference |

|---|---|---|---|

| Endomorphin-2 (EM-2) analogues | Dmt in position 1 | Highly mu-selective | frontiersin.orgnih.gov |

| Nitazene compounds (e.g., Isotonitazene) | Benzimidazole derivative | Highly selective for MOR | nih.gov |

Opioid Receptor Ligand Interactions

Kappa Opioid Receptor (KOR) and Delta Opioid Receptor (DOR) Interactions

Analogues of this compound, specifically the JDTic series, have demonstrated high antagonist potency and selectivity for the Kappa Opioid Receptor (KOR) over the Delta Opioid Receptor (DOR) and Mu Opioid Receptor (MOR). nih.gov JDTic itself shows a KOR antagonist potency (Ke) of 0.01 nM and possesses a selectivity of 7930-fold for the KOR over the DOR. nih.gov

Further structure-activity relationship (SAR) studies on JDTic have explored how modifications to its structure impact receptor interactions. For instance, replacing the amine (-NH-) group of JDTic with a methylene (B1212753) (-CH2-) group resulted in compound 7a , which maintained high KOR antagonist potency (Ke = 0.18 nM) and was 248-fold selective for the KOR relative to the DOR. acs.org Another analogue, 3b , where the 3-hydroxyphenyl ring was replaced by a pyridine-3-yl group, also showed potent KOR antagonism with a Ke of 0.18 nM and was 16,700-fold selective over the DOR. rti.org

These findings highlight that the 7-hydroxy-isoquinoline scaffold is a key component of a pharmacophore that can be systematically modified to achieve highly potent and selective KOR antagonism with minimal interaction at the DOR.

Pharmacological Characterization and Efficacy Studies

The pharmacological profile of this compound analogues has been characterized through a variety of in vitro and in vivo studies to determine their efficacy and mechanism of action at opioid receptors.

In Vitro Assays (e.g., Competition Binding, Intracellular Ca2+ Increase)

Competition Binding and Functional Assays: In vitro evaluation of these compounds frequently employs radioligand competition binding assays and functional assays such as the [³⁵S]GTPγS binding assay. Competition binding assays determine the affinity of a compound (Ki) for a receptor by measuring how effectively it competes with a known radiolabeled ligand. acs.org The [³⁵S]GTPγS assay is a functional test that measures G-protein activation following receptor stimulation, allowing for the determination of a compound's efficacy (agonist, antagonist, or inverse agonist) and its antagonist potency (Ke). nih.govacs.org

Studies on JDTic and its analogues show they are potent KOR antagonists with no agonist activity. nih.gov The table below summarizes the in vitro functional antagonism of several JDTic analogues at the KOR, highlighting their high potency and selectivity over mu (MOR) and delta (DOR) opioid receptors.

| Compound | Description | KOR Kₑ (nM) | KOR vs MOR Selectivity (fold) | KOR vs DOR Selectivity (fold) |

| JDTic | Parent Compound | 0.01 | 341 | 7930 |

| 7a | -NH- of JDTic replaced with -CH₂- | 0.18 | 37 | 248 |

| 3b | 3-hydroxyphenyl of JDTic replaced with pyridine-3-yl | 0.18 | 273 | 16700 |

Data sourced from multiple scientific publications. nih.govacs.orgrti.org

Intracellular Ca²⁺ Increase: Assays measuring intracellular calcium (Ca²⁺) mobilization are a common method to study G-protein coupled receptors (GPCRs), including opioid receptors, that couple to the Gαq pathway or that indirectly influence calcium signaling. annualreviews.org For Gαi/o-coupled receptors like the KOR and DOR, activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channels, which can indirectly affect Ca²⁺ homeostasis. nih.gov While direct Ca²⁺ increase is not the primary signaling output for KOR or DOR, antagonists of these receptors can be studied for their ability to block the effects of agonists on downstream pathways that may involve calcium signaling. For example, an antagonist could block a KOR agonist's modulation of voltage-gated calcium channels. nih.gov

In Vivo Models (e.g., Antagonism of Withdrawal Symptoms)

The in vivo effects of JDTic, a key analogue, have been evaluated in various preclinical models. A significant area of investigation has been its role in modulating behaviors related to stress and addiction, including the antagonism of withdrawal symptoms. wikipedia.orgnih.gov

Research in animal models has shown that selective KOR antagonists can alleviate withdrawal syndromes from various substances of abuse. nih.gov Specifically, JDTic was found to attenuate both the physical and affective signs of nicotine (B1678760) withdrawal in mice. wikipedia.orgnih.gov This includes reducing somatic signs, hyperalgesia (increased sensitivity to pain), and anxiety-related behaviors that occur upon cessation of chronic nicotine administration. wikipedia.orgnih.gov

Furthermore, KOR antagonists are thought to be potentially useful for treating depressive symptoms associated with opioid withdrawal. nih.gov Studies have noted that while some opiate-derived KOR antagonists can potentiate withdrawal signs from morphine, JDTic did not have a significant adverse effect on morphine-induced physical dependence in rats. nih.gov This suggests that KOR antagonists based on the isoquinoline scaffold may offer a favorable profile for managing aspects of substance withdrawal. nih.gov

Computational and Theoretical Studies on 3 Methylisoquinolin 7 Ol

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. chemrxiv.orgeurekaselect.com In the context of drug discovery and materials science, MD simulations provide a dynamic picture of how a compound like an isoquinoline (B145761) derivative interacts with its environment, such as a protein's active site or a metal surface. researchgate.netnih.gov

For isoquinoline derivatives, MD simulations have been instrumental in understanding their potential as enzyme inhibitors. Studies on various isoquinoline compounds have used MD simulations to verify the stability of the ligand-protein complex. nih.govbenthamdirect.comacs.org These simulations can reveal crucial information about the binding modes, the stability of interactions, and the conformational changes in both the ligand and the protein upon binding. nih.gov For example, simulations can elucidate the dynamic behavior and stability of isoquinoline derivatives within the binding pockets of enzymes like SARS-CoV-2 M^PRO and cholinesterases, helping to understand the key interactions that confer inhibitory activity. nih.govbenthamdirect.com

While specific MD simulation studies focused exclusively on 3-Methylisoquinolin-7-ol are not prevalent in the reviewed literature, the general application of this technique to the broader class of isoquinoline and quinoline (B57606) molecules is well-established. nih.gov These studies typically model the intermolecular potential using a combination of Lennard-Jones and electrostatic Coulomb interactions to simulate the behavior of these molecules in different phases and to understand their interaction profiles. nih.gov Such simulations are crucial for predicting the stability and dynamic mechanisms of ligand-protein interactions, which is a key step in the rational design of new therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Activity-Activity Relationship (QAAR) Studies for Isoquinoline Inhibitors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to relate the chemical structure and physicochemical properties of a series of compounds to their biological activity. This approach is widely used in medicinal chemistry to predict the activity of new compounds and to guide the optimization of lead candidates. mdpi.com

For isoquinoline inhibitors, QSAR studies have been employed to design and optimize their potency against various biological targets, particularly protein kinases. mdpi.com These studies establish a mathematical relationship between the molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of isoquinoline derivatives and their inhibitory activity. The resulting models can then be used to predict the activity of untested analogs, thereby prioritizing the synthesis of the most promising compounds. researchgate.net For instance, QSAR models have been successfully developed for imidazo[4,5-b]pyridine derivatives, which are also kinase inhibitors, yielding high correlation coefficients and predictive power. researchgate.net

Quantitative Activity-Activity Relationship (QAAR) is a related modeling technique that explores the relationships between the biological activities of a set of compounds against different targets. In the context of kinase inhibitors, QAAR can be a valuable tool for designing compounds with a desired selectivity profile. By modeling the relationship between a compound's potency against a primary target and its potency against off-target kinases, researchers can identify structural features that contribute to selectivity. This is crucial for developing safer drugs with fewer side effects.

While the direct application of these models to this compound is not explicitly detailed in the literature, the principles derived from QSAR and QAAR studies on other isoquinoline and related heterocyclic kinase inhibitors are applicable. mdpi.comresearchgate.net These studies provide a framework for understanding how structural modifications to the isoquinoline scaffold can influence biological activity and selectivity.

Adsorption Studies on Metal Surfaces (Corrosion Inhibition)

The ability of organic molecules containing heteroatoms like nitrogen and oxygen to adsorb onto metal surfaces makes them effective corrosion inhibitors. Studies have been conducted on isoquinoline derivatives to evaluate their potential in protecting metals, such as mild steel, from acidic environments. A notable study investigated the corrosion inhibition properties of 3-Methylisoquinoline (B74773), a close structural analog of this compound, on mild steel in a 1 M HCl solution. uobabylon.edu.iqlibretexts.org

The research demonstrated that 3-Methylisoquinoline is an effective corrosion inhibitor, with its inhibition efficiency increasing with higher concentrations. uobabylon.edu.iqlibretexts.org The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the mild steel surface, forming a protective barrier that isolates the metal from the corrosive medium. uobabylon.edu.iq

To understand the interaction between the inhibitor and the metal surface, adsorption isotherms are studied. These models describe the equilibrium between the inhibitor molecules adsorbed on the surface and those in the bulk solution at a constant temperature. wikipedia.org The study on 3-Methylisoquinoline found that its adsorption on the mild steel surface follows the Langmuir adsorption isotherm. uobabylon.edu.iq

The Langmuir model assumes that adsorption occurs at specific, equivalent sites on the surface, forming a monolayer, and that there are no interactions between the adsorbed molecules. wikipedia.orgresearchgate.net The adherence to this model suggests that the 3-Methylisoquinoline molecules form a uniform layer on the metal surface. uobabylon.edu.iq

The thermodynamic parameters of adsorption provide deeper insight into the mechanism and spontaneity of the corrosion inhibition process. For 3-Methylisoquinoline, key thermodynamic parameters, including the activation energy (Ea), enthalpy of adsorption (ΔH), entropy of adsorption (ΔS), and Gibbs free energy of adsorption (ΔGads), have been calculated. uobabylon.edu.iq

The study on 3-Methylisoquinoline in 1M HCl revealed that the activation energy for the corrosion process increases with the inhibitor concentration, indicating that the inhibitor creates a barrier for the corrosion reaction. uobabylon.edu.iq The negative values of the Gibbs free energy of adsorption (ΔGads) suggest that the adsorption of 3-Methylisoquinoline onto the mild steel surface is a spontaneous process. The nature of adsorption can be inferred from the magnitude of these parameters; for instance, the study indicated that the adsorption is of a physical type at lower inhibitor concentrations and of a mixed type (physical and chemical) at higher concentrations. uobabylon.edu.iqlibretexts.org

Below is a table summarizing the thermodynamic parameters for the adsorption of 3-Methylisoquinoline on mild steel.

Table 1: Thermodynamic Adsorption Parameters for 3-Methylisoquinoline on Mild Steel in 1M HCl

| Inhibitor Concentration (ppm) | Ea (kJ/mol) | ΔH (kJ/mol) | ΔS (kJ/mol·K) | ΔGads (kJ/mol) |

|---|---|---|---|---|

| 0 | 50.12 | 47.48 | -0.07 | - |

| 100 | 56.43 | 53.79 | -0.05 | -29.28 |

| 200 | 58.65 | 56.01 | -0.04 | -30.76 |

| 300 | 60.28 | 57.64 | -0.03 | -31.34 |

| 400 | 62.91 | 60.27 | -0.03 | -32.01 |

| 500 | 65.73 | 63.09 | -0.02 | -32.87 |

| 600 | 68.84 | 66.20 | -0.01 | -33.55 |

Data sourced from a study on 3-Methylisoquinoline. uobabylon.edu.iq

Applications and Future Directions in Medicinal Chemistry

Drug Discovery and Development Potential

The isoquinoline (B145761) core, including derivatives like 3-Methylisoquinolin-7-ol, is a cornerstone in the development of new therapeutic agents. The versatility of this chemical structure allows for the synthesis of a wide range of derivatives with diverse pharmacological activities. rsc.org Research has shown that isoquinoline-based compounds can be explored for their potential in treating cancer and inflammation. They often exert their effects by acting as enzyme inhibitors, binding to the active sites of enzymes and disrupting their normal function. The specific molecular targets and pathways are dependent on the particular derivative of the isoquinoline compound being studied.

Derivatives of isoquinoline have been investigated for a multitude of therapeutic applications, including their use as anticancer agents. nih.gov For instance, certain 3-arylisoquinoline derivatives have been designed and evaluated as dual inhibitors of topoisomerase I and II for the potential treatment of liver cancer. nih.gov One such compound demonstrated potent cytotoxic effects and was found to inhibit cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR signaling pathway. nih.gov Furthermore, the structural framework of isoquinoline is present in compounds that have been explored for their analgesic properties. acs.org

The potential for drug discovery is further highlighted by the creation of extensive compound libraries, such as the Enamine REAL Database, which contains billions of molecules, including isoquinoline derivatives, that are readily synthesizable for screening and hit-to-lead optimization. enamine.net This accessibility to a vast chemical space accelerates the identification of novel drug candidates. enamine.netchimia.ch

Table 1: Investigated Therapeutic Areas for Isoquinoline Derivatives

| Therapeutic Area | Specific Target/Application | Key Findings |

| Oncology | Topoisomerase I and II inhibition | Certain 3-arylisoquinoline derivatives show dual inhibitory effects and induce apoptosis in liver cancer cells. nih.gov |

| Oncology | General anticancer properties | Isoquinoline derivatives have been studied for their ability to inhibit cell proliferation and suppress tumor angiogenesis. |

| Inflammation | Anti-inflammatory activity | The isoquinoline scaffold is a basis for developing compounds with potential anti-inflammatory effects. |

| Pain Management | Analgesic properties | Derivatives have been synthesized and evaluated as antagonists for pain-related receptors like TRPV1. acs.org |

| Infectious Diseases | Antibacterial agents | Isoquinoline derivatives are being developed as novel antibiotics, particularly those targeting the FtsZ protein. mdpi.comnih.gov |

Development of Novel Antibiotics with FtsZ-Targeting Mechanism

A critical area of research for this compound and its derivatives is in the development of new antibiotics. The emergence of multidrug-resistant bacteria necessitates the discovery of antibiotics with novel mechanisms of action. mdpi.comnih.gov The bacterial cell division protein FtsZ has been identified as a promising target for the development of such novel antibacterial agents. mdpi.comnih.govresearchgate.net FtsZ is essential for bacterial cell division, and its inhibition leads to the disruption of this process, ultimately causing bacterial death.

Several studies have focused on isoquinoline derivatives as FtsZ inhibitors. nih.gov For example, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and evaluated for their antibacterial activity against clinically relevant pathogens like Staphylococcus aureus (including MRSA) and Enterococcus faecalis (including VRE). nih.gov A number of these derivatives were found to exhibit activity against both MRSA and VRE, and their binding to S. aureus FtsZ was confirmed using fluorescence spectroscopy. nih.gov

The design of these novel antibiotics often involves modifying the core isoquinoline structure to enhance antibacterial potency. nih.gov For instance, the addition of a hydrophobic group at certain positions on related alkaloid structures has been shown to significantly increase antibacterial activity. nih.gov The development of FtsZ inhibitors represents a promising strategy to combat the growing threat of antibiotic resistance. mdpi.commdpi.com

Table 2: FtsZ-Targeting Isoquinoline Derivatives and their Antibacterial Activity

| Compound Type | Target Organisms | Key Findings |

| 3-Phenyl-6,7-dimethoxyisoquinolinium derivatives | Staphylococcus aureus (MSSA, MRSA), Enterococcus faecalis (VRE) | N-methyl quaternary ammonium (B1175870) derivatives showed antibacterial activity, with potency increasing with the lipophilicity of the substituent. nih.gov |

| 3-Methylbenzo[d]thiazol-methylquinolinium derivatives | Drug-sensitive and drug-resistant Gram-negative strains | Displayed significant antibacterial profiles with low MIC values. researchgate.net |

| Oxazole-benzamide FtsZ inhibitor (RUP4) | Klebsiella pneumoniae, Acinetobacter baumannii | Incorporation of a Fe3+-chelating moiety enhanced activity against Gram-negative pathogens. mdpi.com |

Therapeutic Applications (e.g., Pain Management, Opioid Dependence)

The isoquinoline alkaloid structure is a key component in a number of compounds with applications in pain management. chim.it For instance, derivatives of isoquinoline have been explored as antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor, which is involved in pain signaling. acs.org The synthesis and evaluation of a series of 1-(chroman-4-yl)urea TRPV1 antagonists, which incorporate a 3-methylisoquinoline (B74773) moiety, have led to the identification of compounds with analgesic efficacy in rodent models of osteoarthritis pain. acs.org

The management of pain in patients with opioid dependence is a significant clinical challenge. nih.gov These patients often require higher doses of opioids for effective analgesia due to tolerance. fpm.ac.uk While direct research on this compound for opioid dependence is not prominent, the broader class of isoquinoline alkaloids includes compounds that interact with opioid receptors. The development of novel analgesics with different mechanisms of action is crucial to provide alternatives or adjuncts to traditional opioids, potentially reducing the risk of dependence and improving pain management in this patient population. iasp-pain.orgnih.gov The use of multimodal analgesia, combining different classes of analgesic drugs, is a key principle in managing acute pain, especially in patients with pre-existing opioid use. nih.govfpm.ac.uk

Building Blocks for Complex Molecular Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules. fluorochem.co.uk The isoquinoline framework provides a versatile scaffold that can be chemically modified to create a diverse range of compounds with specific biological activities. rsc.orgresearchgate.net The reactivity of the isoquinoline ring system allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. chimia.ch

The synthesis of complex molecules often relies on the availability of such foundational chemical structures. fluorochem.co.uk The ability to efficiently construct intricate molecular architectures from simpler precursors like this compound is a fundamental aspect of medicinal chemistry. This approach allows chemists to systematically modify a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. chimia.ch The use of isoquinoline derivatives as starting materials has been demonstrated in the synthesis of various biologically active compounds, including potential anticancer agents and novel antibiotics. nih.govmdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 3-Methylisoquinolin-7-ol, and how can purity be optimized?

- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation of hydroquinone derivatives followed by bromination and cyclization. Key steps include sulfonation of the precursor and reaction with methyl groups under controlled acidic conditions . To optimize purity, chromatographic techniques (e.g., HPLC) and recrystallization in ethanol/water mixtures are recommended. Impurities often arise from incomplete cyclization or residual brominated intermediates, which can be monitored via H NMR (e.g., characteristic singlet for the methyl group at δ 2.5 ppm) .

Q. How is this compound characterized, and what analytical techniques resolve conflicting spectral data?

- Methodological Answer : Standard characterization includes H/C NMR, FT-IR (hydroxyl stretch at ~3200 cm), and mass spectrometry (MW 159.18 g/mol). Conflicting spectral data, such as ambiguous coupling constants in NMR, can be resolved using 2D techniques (e.g., COSY, HSQC) to assign aromatic protons and distinguish regioisomers .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

- Methodological Answer : The compound has low aqueous solubility (0.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays, pre-dissolution in DMSO followed by dilution in buffered solutions is standard. Solubility can be enhanced via salt formation (e.g., hydrobromide derivatives) .

Advanced Research Questions

Q. How does the regioselectivity of substituents on the isoquinoline ring affect synthetic outcomes?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the hydroxyl group at C7 directs electrophilic substitution to C5/C8 positions. Computational modeling (DFT studies) predicts electron density distribution, guiding reaction design. Experimental validation via Suzuki-Miyaura coupling with boronic acids (e.g., 3-Methoxyisoquinolin-7-ylboronic acid) confirms predicted sites .

Q. What mechanisms underlie the biological activity of this compound derivatives, and how can contradictory findings be resolved?

- Methodological Answer : Derivatives like this compound hydrobromide interact with kinase domains (e.g., EGFR inhibition) or DNA topoisomerases. Contradictory IC values across studies may stem from assay conditions (e.g., ATP concentration in kinase assays). Standardization using positive controls (e.g., doxorubicin for cytotoxicity) and dose-response validation in multiple cell lines (e.g., MCF-7, HeLa) are critical .

Q. How do reaction conditions (temperature, solvent) influence the stability of this compound during storage?

- Methodological Answer : The compound degrades under prolonged light exposure (>48 hours) or high humidity. Stability studies using accelerated aging (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials with desiccants. LC-MS identifies degradation products (e.g., quinone derivatives via hydroxyl oxidation) .

Q. What strategies address low yield in multi-step syntheses of this compound analogs?

- Methodological Answer : Low yields (e.g., <20% in cyclization steps) are mitigated via microwave-assisted synthesis (100°C, 30 min) or catalytic systems (e.g., Pd/C for dehydrogenation). Process optimization using Design of Experiments (DoE) identifies critical parameters (e.g., pH, catalyst loading) .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the cytotoxicity of this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles (e.g., residual bromine in hydrobromide salts) or cell-line-specific sensitivity. Meta-analysis of published IC values with standardized purity thresholds (>95%) and cross-validation using apoptosis markers (e.g., caspase-3 activation) are recommended .

Methodological Resources

- Spectral Data Interpretation : PubChem entries (CID 23321148) provide reference H NMR and IR spectra .

- Synthetic Protocols : Multi-step routes are detailed in and , emphasizing Friedel-Crafts and cyclization steps.

- Biological Assay Design : Use enzyme-linked assays (e.g., kinase inhibition) with negative controls (e.g., solvent-only) to minimize false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.